molecular formula C17H18ClN3O B1662180 Ramosetron hydrochloride CAS No. 132907-72-3

Ramosetron hydrochloride

Numéro de catalogue B1662180
Numéro CAS: 132907-72-3
Poids moléculaire: 315.8 g/mol
Clé InChI: XIXYTCLDXQRHJO-RFVHGSKJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . It is commonly used to treat nausea and vomiting, in addition to certain diarrheal conditions . It is believed to have higher potency and longer antiemetic action than other 1st generation 5-HT3 antagonists such as ondansetron .


Molecular Structure Analysis

The molecular formula of Ramosetron hydrochloride is C17H18ClN3O . The molecular weight is 315.8 g/mol . The structure includes an indole ring, which contributes to its pharmacological properties .


Chemical Reactions Analysis

Ramosetron hydrochloride can be analyzed using high-performance liquid chromatography (HPLC) methods . The method involves using a specific type of column and mobile phase, followed by ultrasonic water bath degassing .


Physical And Chemical Properties Analysis

Ramosetron hydrochloride is a solid compound . It has a characteristic odor . The exact melting point is not determined .

Applications De Recherche Scientifique

Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)

  • Scientific Field : Gastroenterology
  • Application Summary : Ramosetron is used for the treatment of IBS-D. It works by blocking the serotonin type 3 receptor, helping regulate intestinal secretions and peristaltic activity .
  • Methods of Application : In a study, patients with IBS-D were given ramosetron orally once daily for 4 weeks .
  • Results : Ramosetron led to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency . The responder rate for relief from overall IBS-D-like symptoms was significantly higher in the ramosetron group .

Treatment of IBS-D-Like Symptoms in Patients with Quiescent Inflammatory Bowel Disease

  • Scientific Field : Gastroenterology
  • Application Summary : Ramosetron has been used to treat IBS-D-like symptoms in patients with quiescent inflammatory bowel disease .
  • Methods of Application : In a study, patients with quiescent inflammatory bowel disease, who met the Rome III diagnostic criteria for IBS-D, were randomly assigned to receive either ramosetron or a placebo orally once daily for 4 weeks .
  • Results : The responder rate for relief from overall IBS-D-like symptoms at the final evaluation point was significantly higher in the ramosetron group .

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Scientific Field : Oncology
  • Application Summary : Ramosetron is used as an antiemetic drug to prevent nausea and vomiting associated with cancer chemotherapy .
  • Methods of Application : The specific methods of application can vary, but ramosetron is typically administered before the start of chemotherapy .
  • Results : In the acute phase, ramosetron significantly reduced nausea and acute vomiting compared to other 5-HT3RAs .

Postoperative Nausea and Vomiting (PONV)

  • Scientific Field : Anesthesiology
  • Application Summary : Ramosetron is used to prevent nausea and vomiting after surgery . It works by blocking the action of a chemical messenger (serotonin) in the brain that may cause nausea and vomiting .
  • Methods of Application : Ramosetron is typically administered before the start of surgery .
  • Results : Ramosetron has been found to be effective in preventing postoperative nausea and vomiting .

Gastrointestinal Symptoms Caused by Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Ramosetron is used to treat gastrointestinal symptoms caused by cancer treatment .
  • Methods of Application : Ramosetron is typically administered before the start of cancer treatment .
  • Results : Ramosetron has been found to be effective in managing gastrointestinal symptoms associated with cancer treatment .

Diarrhea-Predominant Inflammatory Bowel Syndrome

  • Scientific Field : Gastroenterology
  • Application Summary : Ramosetron has been used to improve diarrhea-predominant inflammatory bowel syndrome .
  • Methods of Application : Ramosetron is typically administered orally .
  • Results : Ramosetron has been found to be effective in managing diarrhea-predominant inflammatory bowel syndrome .

Treatment of Diarrhea-Predominant Irritable Bowel Syndrome

  • Scientific Field : Gastroenterology
  • Application Summary : Ramosetron is used to improve diarrhea-predominant irritable bowel syndrome .
  • Methods of Application : Ramosetron is typically administered orally .
  • Results : Ramosetron has been found to be effective in managing diarrhea-predominant irritable bowel syndrome .

Treatment of Nausea and Vomiting

  • Scientific Field : General Medicine
  • Application Summary : Ramosetron is used to treat nausea and vomiting . It works by blocking the action of a chemical messenger (serotonin) in the brain that may cause nausea and vomiting .
  • Methods of Application : Ramosetron is typically administered orally .
  • Results : Ramosetron has been found to be effective in managing nausea and vomiting .

Treatment of Gastrointestinal Symptoms Caused by Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Ramosetron is used to treat gastrointestinal symptoms caused by cancer treatment .
  • Methods of Application : Ramosetron is typically administered before the start of cancer treatment .
  • Results : Ramosetron has been found to be effective in managing gastrointestinal symptoms associated with cancer treatment .

Safety And Hazards

Ramosetron hydrochloride is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Ramosetron hydrochloride has been shown to be effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D) in patients with quiescent inflammatory bowel disease . Future research may focus on further exploring its efficacy in different patient populations and for different indications .

Propriétés

IUPAC Name

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYTCLDXQRHJO-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021223
Record name Ramosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramosetron hydrochloride

CAS RN

132907-72-3
Record name Ramosetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132907-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramosetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramosetron hydrochloride
Reactant of Route 2
Ramosetron hydrochloride
Reactant of Route 3
Ramosetron hydrochloride
Reactant of Route 4
Ramosetron hydrochloride
Reactant of Route 5
Ramosetron hydrochloride
Reactant of Route 6
Ramosetron hydrochloride

Citations

For This Compound
365
Citations
R Yahagi, Y Machida, H Onishi - International journal of pharmaceutics, 2000 - Elsevier
Suppositories are the preferable dosage form for patients at home or experiencing nausea. Serotonin (5-HT 3 )-receptor antagonists are used to treat vomiting in intravenous or oral …
Number of citations: 50 www.sciencedirect.com
J Xia, P Chen - Drug Design, Development and Therapy, 2020 - Taylor & Francis
… The aim of the present study was to evaluate the stability and compatibility of ramosetron hydrochloride and midazolam in 0.9% sodium chloride injection when stored at 4C and 25C for …
Number of citations: 2 www.tandfonline.com
S Tsukagoshi - Gan to Kagaku ryoho. Cancer & Chemotherapy, 1997 - europepmc.org
… -clinical studies that ramosetron hydrochloride exhibited more … It was also reported that ramosetron hydrochloride inhibited … was recommended that ramosetron hydrochloride be infected …
Number of citations: 21 europepmc.org
MM Hossain, R ul Jalil… - … University Journal of …, 2018 - pdfs.semanticscholar.org
… the activation energy of Ramosetron hydrochloride is 10.05 kcalmol-… Ramosetron hydrochloride and also to predict shelf-life period of different dosage form of Ramosetron hydrochloride…
Number of citations: 3 pdfs.semanticscholar.org
K Matsueda, S Harasawa, M Hongo… - Scandinavian journal …, 2008 - Taylor & Francis
… antagonist ramosetron hydrochloride in … 5 µg ramosetron hydrochloride (n=270) or placebo (n=269) once daily for 12 weeks. Results. Forty-seven percent of ramosetron hydrochloride-…
Number of citations: 139 www.tandfonline.com
Z Guo, P Chen - Medicine, 2022 - ncbi.nlm.nih.gov
… with 3.0 μg/mL ramosetron hydrochloride were physical compatible and chemical stable for … In this study, the analytical methods for dezocine and ramosetron hydrochloride were based …
Number of citations: 1 www.ncbi.nlm.nih.gov
JJ Sanmukhani, P Pawar… - South Asian Journal of …, 2014 - thieme-connect.com
… Materials and Methods: Enrolled patients received treatment with ramosetron hydrochloride 0.1 mg or ondansetron hydrochloride 4 mg tablets once daily in the morning for 5 days …
Number of citations: 9 www.thieme-connect.com
MM Hossain, RU Jalil… - … University Journal of …, 2018 - pdfs.semanticscholar.org
… Ramosetron hydrochloride (INN) is the hydrochloride salt of ramosetron, a … Ramosetron hydrochloride in pharmaceutical dosage forms.Chemical structure of Ramosetron hydrochloride …
Number of citations: 3 pdfs.semanticscholar.org
T Hirata, Y Keto, T Funatsu, S Akuzawa… - Journal of …, 2007 - jstage.jst.go.jp
… Drugs In this study, ramosetron hydrochloride, alosetron hydrochloride, cilansetron hydrochloride (Astellas Pharma, Inc.); MDL72222, loperamide hydrochloride (Sigma-Aldrich Japan, …
Number of citations: 54 www.jstage.jst.go.jp
K Matsueda, S Harasawa, M Hongo, N Hiwatashi… - Digestion, 2008 - karger.com
… novel 5-HT 3 receptor antagonist, ramosetron hydrochloride, in male and female patients with … ’ in the 5- and 10- μ g ramosetron hydrochloride-administered groups were higher than the …
Number of citations: 105 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.